2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Overview
Description
2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as CPOP, is an important organic compound used in various scientific research applications. CPOP is a cyclic organic compound that contains a carboxylic acid group and a pyrimidine ring. It is a colorless solid that is soluble in water and organic solvents. CPOP has a variety of uses in the laboratory, including as a reagent for organic synthesis, a ligand for metal complexes, and a catalyst for organic reactions.
Scientific Research Applications
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a ligand for metal complexes, and as a catalyst for organic reactions. It has also been used to study the structure and reactivity of metal complexes and to investigate the mechanism of enzyme-catalyzed reactions.
Mechanism Of Action
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is an important organic compound used in various scientific research applications. It acts as a ligand for metal complexes, and as a catalyst for organic reactions. The mechanism of action of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is not fully understood, but it is believed to involve the formation of a cyclic intermediate that is then hydrolyzed to yield 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid.
Biochemical And Physiological Effects
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and antioxidant properties. It has also been found to have potential anti-cancer and anti-viral activities.
Advantages And Limitations For Lab Experiments
The use of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is stable and easy to handle. It is also soluble in water and organic solvents, making it easy to work with in a variety of laboratory conditions. However, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is also toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Future Directions
In the future, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new drugs and medicines. It can also be used to investigate the mechanism of enzyme-catalyzed reactions, and to study the structure and reactivity of metal complexes. Additionally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new catalysts for organic reactions, and to investigate its potential anti-cancer and anti-viral activities. Finally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be used in the development of new materials with unique properties.
properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-3-7(6-1-2-6)10-5-11(8)4-9(13)14/h3,5-6H,1-2,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIJAHRYVAAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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